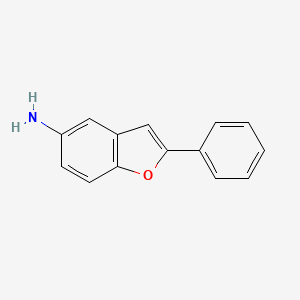

2-Phenyl-1-benzofuran-5-amine

Übersicht

Beschreibung

2-Phenyl-1-benzofuran-5-amine is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzofuran derivatives, a class to which 2-phenyl-1-benzofuran-5-amine belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities .

Biochemische Analyse

Biochemical Properties

2-Phenyl-1-benzofuran-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase I, which is crucial for DNA replication and transcription . The interaction with topoisomerase I suggests that this compound may influence DNA processes, potentially leading to applications in cancer therapy. Additionally, this compound has shown interactions with sigma receptors, which are involved in modulating neurotransmitter release and cell signaling pathways . These interactions highlight the compound’s potential in neurological research and drug development.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. In neuronal cells, it has been found to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This stimulation can influence cell signaling pathways, leading to altered neuronal activity and potential therapeutic applications in treating neurological disorders. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can impact cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to topoisomerase I, inhibiting its activity and thereby affecting DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound interacts with sigma receptors, modulating their activity and influencing neurotransmitter release . These interactions can result in changes in cell signaling pathways and gene expression, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and cell signaling pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance neurotransmitter release and improve cognitive function in animal studies . At higher doses, it can lead to toxic effects such as neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation in target tissues and its overall bioavailability. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and regulatory proteins . This localization is essential for its role in modulating gene expression and influencing cellular processes. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These mechanisms ensure that the compound exerts its effects in the appropriate cellular context.

Biologische Aktivität

2-Phenyl-1-benzofuran-5-amine is a member of the benzofuran class of compounds, which have garnered significant interest due to their diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in cancer therapy, neuroprotection, and antimicrobial activity. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and therapeutic potential.

Target Interactions

This compound interacts with various biological targets, notably enzymes and receptors involved in critical cellular processes. One prominent target is topoisomerase I , an enzyme essential for DNA replication and transcription. The compound inhibits topoisomerase I activity, thereby interfering with DNA processes crucial for cell proliferation and survival.

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling : It modulates signaling pathways such as the AKT pathway, which is vital in cancer cell growth and survival.

- Oxidative Stress Response : Interactions with enzymes like superoxide dismutase enhance cellular defense against oxidative damage .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells (MCF-7). The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its action on specific signaling pathways .

Neuroprotective Effects

In neuronal cells, this compound has been shown to enhance the release of neurotransmitters such as dopamine and serotonin. This activity suggests potential applications in treating neurodegenerative diseases and mood disorders.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has good bioavailability, allowing for effective dosing regimens that could facilitate once-daily administration in therapeutic settings.

Case Studies and Experimental Findings

Several studies have documented the biological effects of this compound:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that benzofuran derivatives, including 2-Phenyl-1-benzofuran-5-amine, exhibit significant anticancer properties. A review highlighted the structure–activity relationship of benzofuran derivatives, showing that modifications can enhance their cytotoxic effects against various cancer cell lines such as breast, lung, and prostate cancers .

Case Study:

A derivative of benzofuran was evaluated for its efficacy against lung adenocarcinoma cells (A549) and demonstrated selective inhibition of the PLK1 PBD with an IC50 of 16.4 µM, indicating its potential as a therapeutic agent in cancer treatment .

Neurological Disorders

The compound has been investigated for its role as a histamine H3 receptor ligand. These ligands are crucial in developing treatments for neurological disorders, including Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD). The ability to modulate neurotransmitter systems positions this compound as a promising candidate in neuropharmacology .

Antimicrobial Activity

Benzofuran-based compounds are emerging as effective antimicrobial agents. The unique structural features of benzofurans allow them to target various clinically relevant pathogens. Research has shown that certain derivatives possess activity against skin diseases and other infections, making them valuable in drug discovery .

Data Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Psoralen | Skin diseases | Effective | |

| 8-Methoxypsoralen | Cancer | Moderate | |

| Angelicin | Psoriasis | High |

Mechanistic Insights

The anticancer activity of benzofuran derivatives often involves the modulation of critical signaling pathways such as AKT/mTOR and HIF-1 pathways. For instance, compounds designed to inhibit these pathways have shown promising results in reducing tumor growth and enhancing apoptosis in cancer cells .

Case Study:

A series of N-methylpiperidine-based benzofuran derivatives were synthesized and tested against head and neck cancer cell lines (SQ20B), achieving an IC50 value of 0.46 µM, demonstrating their potential as potent anticancer agents .

Eigenschaften

IUPAC Name |

2-phenyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGHGQICSWOMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587938 | |

| Record name | 2-Phenyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77084-15-2 | |

| Record name | 2-Phenyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.